methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate
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Overview
Description
methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate is a natural product found in Sandoricum koetjape with data available.
Scientific Research Applications
Stereoselective Synthesis and Derivatives
The compound's stereoselective synthesis is significant in creating derivatives for varied applications. For example, Gerber and Vogel (2001) demonstrated the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, essential for constructing complex molecular structures such as trisaccharides (Gerber & Vogel, 2001).
Biological Activity Studies
Research by Phutdhawong et al. (2019) explored derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, showing biological activities like cytotoxicity against cancer cell lines and antimicrobial properties against various bacteria. This underscores the potential of methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]acetate and its derivatives in pharmacological applications (Phutdhawong et al., 2019).
Isolation and Structural Analysis
The isolation and structural elucidation of similar compounds from natural sources, as shown by Jittaniyom et al. (2012), highlight the relevance of this compound in natural product chemistry and its potential as a lead compound for drug development (Jittaniyom et al., 2012).
Catalytic Processes
Sukhorukov et al. (2008) studied the catalytic hydrogenation of compounds like methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, indicating the potential of methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]acetate in catalysis and organic synthesis (Sukhorukov et al., 2008).
Properties
Molecular Formula |
C31H40O11 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |
InChI |
InChI=1S/C31H40O11/c1-15-19-11-23(40-17(3)33)30(7)26(18-9-10-38-14-18)41-27(36)25(35)31(15,30)42-22-13-21(39-16(2)32)28(4,5)20(29(19,22)6)12-24(34)37-8/h9-10,14,19-23,25-26,35H,1,11-13H2,2-8H3/t19?,20-,21-,22?,23?,25+,26?,29+,30?,31+/m0/s1 |
InChI Key |
FPZCLGWPFTXULY-BPCKSTTASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC2[C@@]([C@H](C1(C)C)CC(=O)OC)(C3CC(C4(C(OC(=O)[C@H]([C@@]4(C3=C)O2)O)C5=COC=C5)C)OC(=O)C)C |
SMILES |
CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)CC(=O)OC)C |
Canonical SMILES |
CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)CC(=O)OC)C |
Synonyms |
sandoricin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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